4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline
Overview
Description
“4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is a compound that has been mentioned in patents related to the therapy of diseases such as tumors, diabetic retinopathy, chronic rheumatism, psoriasis, atherosclerosis, Kaposi’s sarcoma, and exudation type age-related maculopathy . It is also known to be a primary alcohol that has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H16N2O3 . Unfortunately, the specific structural details are not available in the search results.Chemical Reactions Analysis
This compound has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium. It has also been shown to be a base catalyst for the reaction of cyclopropanecarboxylic acid with an alcohol ester to produce high yield .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 296.33 . Unfortunately, the specific physical and chemical properties are not available in the search results.Mechanism of Action
Target of Action
The primary target of 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline is the vascular endothelial growth factor (VEGF) receptors . These receptors are found on the surface of cancer cells and are involved in the development of new blood vessels that supply the tumors .
Mode of Action
The compound works by blocking the VEGF receptors . By doing so, it inhibits the action of enzymes called ‘tyrosine kinases’ that are found in these receptors . This interaction results in a reduction in the blood supply to the cancer cells, thereby slowing down their growth .
Pharmacokinetics
The compound is used in the form of pharmaceutically acceptable salt crystals, which suggests that it may have suitable properties for oral administration .
Result of Action
The result of the compound’s action is a reduction in the growth of cancer cells . By blocking the VEGF receptors and inhibiting the angiogenesis pathway, the compound reduces the blood supply to the cancer cells, thereby slowing down their growth .
Advantages and Limitations for Lab Experiments
The use of 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it can be used in a variety of reactions. In addition, it is relatively easy to handle, and it is stable in air. However, it is toxic when ingested and should be handled with care.
Future Directions
Future research on 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline could focus on its biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in drug synthesis, as well as its potential uses in organic synthesis. Additionally, further research could be done on the mechanism of action of the compound and its potential uses as a catalyst in various reactions. Finally, research could be done to explore the potential of the compound as an intermediate in the synthesis of pharmaceuticals.
Scientific Research Applications
4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of drugs, dyes, and other compounds, and as a catalyst in various reactions. It has also been used in the synthesis of novel organic compounds, such as quinoline derivatives, and as an intermediate in the synthesis of pharmaceuticals.
Biochemical Analysis
Biochemical Properties
The compound 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline has been found to interact with the M-CSF receptor (c-Fms), acting as an inhibitor . This interaction plays a crucial role in biochemical reactions, particularly those involving macrophages and osteoclasts .
Cellular Effects
This compound influences cell function by inhibiting M-CSF-dependent reactions . It has been observed to prevent inflammatory cell infiltration and bone destruction, thereby suppressing disease progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the M-CSF receptor (c-Fms), inhibiting its function . This results in the suppression of M-CSF-dependent accumulation of both inflammatory and osteoclast cells, as well as the inhibition of inflammatory cytokine production .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory effects on M-CSF-dependent reactions are sustained over time .
Dosage Effects in Animal Models
The effects of this compound in animal models are dependent on the dosage administered . At appropriate dosages, the compound has been shown to suppress disease progression in a type II collagen (CII)-induced arthritis (CIA) mouse model .
Metabolic Pathways
Its interaction with the M-CSF receptor suggests it may influence pathways involving macrophages and osteoclasts .
Transport and Distribution
Its interaction with the M-CSF receptor suggests it may be involved in processes related to the function and development of macrophages and osteoclasts .
Properties
IUPAC Name |
2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-21-16-8-11-14(9-17(16)22-2)20-6-5-15(11)23-10-3-4-13(19)12(18)7-10/h3-9H,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAYDMJFSCQXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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